molecular formula C14H15NO2 B2958415 4-[(Oxolan-2-yl)methoxy]quinoline CAS No. 2195875-98-8

4-[(Oxolan-2-yl)methoxy]quinoline

Cat. No.: B2958415
CAS No.: 2195875-98-8
M. Wt: 229.279
InChI Key: ZXZCLCIMLNXVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Oxolan-2-yl)methoxy]quinoline is a versatile chemical compound with a unique structure that allows for various applications in scientific research. Its structure consists of a quinoline ring system substituted with an oxolan-2-ylmethoxy group, making it a valuable compound in drug synthesis and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-2-yl)methoxy]quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with oxolan-2-ylmethanol under acidic conditions to form the desired product. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-2-yl)methoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

4-[(Oxolan-2-yl)methoxy]quinoline is used in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A compound with a hydroxyl group at the 4-position of the quinoline ring.

    2-Aminoquinoline: A compound with an amino group at the 2-position of the quinoline ring.

    4-Methoxyquinoline: A compound with a methoxy group at the 4-position of the quinoline ring.

Uniqueness

4-[(Oxolan-2-yl)methoxy]quinoline is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility, stability, and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZCLCIMLNXVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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